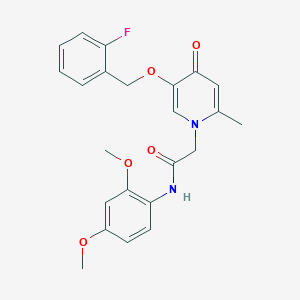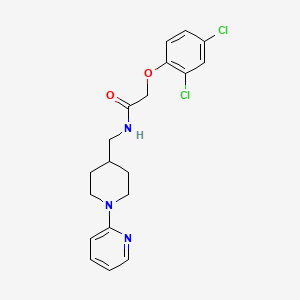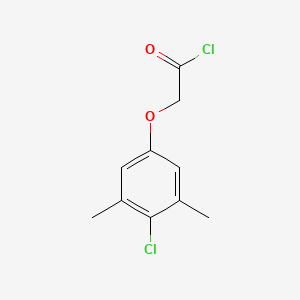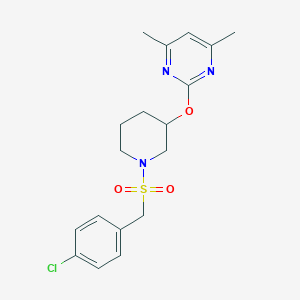
(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide is an organic compound that features a cyclopropyl group, a methylthio-substituted phenyl ring, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through a condensation reaction between an appropriate acrylate and an amine. For instance, the reaction between 3-(4-(methylthio)phenyl)acrylic acid and N-cyclopropylamine under acidic conditions can yield the desired acrylamide.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction. A common method is the Suzuki coupling reaction, where a thiophene boronic acid derivative is coupled with a halogenated intermediate of the acrylamide backbone in the presence of a palladium catalyst.
Final Assembly: The final compound is obtained by combining the intermediate products through a series of purification and reaction steps, ensuring the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acrylamide double bond can be reduced to a single bond using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Saturated acrylamide derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies and reaction mechanisms.
Mecanismo De Acción
The mechanism of action of (E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyclopropyl group and the thiophene ring can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-cyclopropyl-3-(4-(methylthio)phenyl)acrylamide: Lacks the thiophene ring, which may result in different biological and chemical properties.
(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-phenylethyl)acrylamide: Contains a phenyl ring instead of a thiophene ring, potentially altering its electronic and steric properties.
Uniqueness
(E)-N-cyclopropyl-3-(4-(methylthio)phenyl)-N-(2-(thiophen-2-yl)ethyl)acrylamide is unique due to the combination of its cyclopropyl group, methylthio-substituted phenyl ring, and thiophene ring. This combination imparts distinct electronic, steric, and chemical properties, making it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
(E)-N-cyclopropyl-3-(4-methylsulfanylphenyl)-N-(2-thiophen-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS2/c1-22-17-9-4-15(5-10-17)6-11-19(21)20(16-7-8-16)13-12-18-3-2-14-23-18/h2-6,9-11,14,16H,7-8,12-13H2,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLUVMYBVMBHPC-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)N(CCC2=CC=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)N(CCC2=CC=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride](/img/structure/B2769552.png)

![2,2-dimethyl-N-{4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B2769558.png)

![4-[benzyl(methyl)sulfamoyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B2769560.png)
![5-(azepane-1-sulfonyl)-1-[(3-fluoro-4-methoxyphenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2769562.png)

![ETHYL 4-[(3-{4-[(HYDRAZINECARBONYL)METHOXY]-2-HYDROXYPHENYL}-1H-PYRAZOL-4-YL)OXY]BENZOATE](/img/structure/B2769567.png)

![1-[(5-Bromopyrimidin-2-yl)amino]-2-methyl-3-(thiophen-3-yl)propan-2-ol](/img/structure/B2769569.png)
![N-[2-[4-Fluoro-3-(prop-2-enoylamino)anilino]-2-oxoethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2769570.png)

![8-(2-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
